molecular formula C21H21N5O6 B12698031 1H-Isoindole-1,3(2H)-dione, 2-((1-((bis(2-hydroxyethyl)amino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- CAS No. 115398-91-9

1H-Isoindole-1,3(2H)-dione, 2-((1-((bis(2-hydroxyethyl)amino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro-

Cat. No.: B12698031
CAS No.: 115398-91-9
M. Wt: 439.4 g/mol
InChI Key: XTIXRVMOEKSRSK-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((1-((bis(2-hydroxyethyl)amino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-((bis(2-hydroxyethyl)amino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- involves several steps and specific reaction conditions. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-((1-((bis(2-hydroxyethyl)amino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different derivatives with varying degrees of oxidation .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of fluorescent probes for imaging techniques. In medicine, it is being explored for its potential therapeutic properties, including its use as an anticancer agent. In industry, it is used in the production of various materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((1-((bis(2-hydroxyethyl)amino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses .

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 2-((1-((bis(2-hydroxyethyl)amino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- can be compared to other similar compounds, such as 1H- and 2H-indazoles. These compounds share similar structural features and chemical properties but differ in their specific applications and biological activities. For example, 1H- and 2H-indazoles are known for their medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The unique structural features of 1H-Isoindole-1,3(2H)-dione, 2-((1-((bis(2-hydroxyethyl)amino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- make it particularly suitable for applications in fluorescence imaging and material science .

Properties

CAS No.

115398-91-9

Molecular Formula

C21H21N5O6

Molecular Weight

439.4 g/mol

IUPAC Name

2-[[1-[[bis(2-hydroxyethyl)amino]methyl]benzimidazol-2-yl]methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C21H21N5O6/c27-9-7-23(8-10-28)13-25-18-4-2-1-3-17(18)22-19(25)12-24-20(29)15-6-5-14(26(31)32)11-16(15)21(24)30/h1-6,11,27-28H,7-10,12-13H2

InChI Key

XTIXRVMOEKSRSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CN(CCO)CCO)CN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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